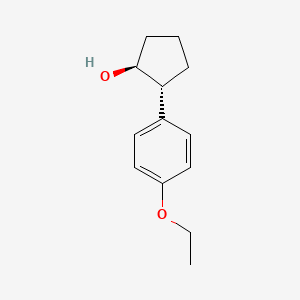
trans-2-(4-Ethoxyphenyl)cyclopentanol
Overview
Description
trans-2-(4-Ethoxyphenyl)cyclopentanol: is an organic compound characterized by a cyclopentane ring substituted with a 4-ethoxyphenyl group and a hydroxyl group in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions:
Addition-Esterification Reaction: Cyclopentene can undergo an addition-esterification reaction with acetic acid to form cyclopentyl acetate.
Selective Hydrogenation: Furfural can be selectively hydrogenated using Cu-Co catalysts to produce cyclopentanol.
Industrial Production Methods: The industrial production of trans-2-(4-Ethoxyphenyl)cyclopentanol typically involves the selective hydrogenation of furfural using bimetallic catalysts such as ruthenium-molybdenum . This method is efficient and yields high selectivity for the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(4-Ethoxyphenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated cyclopentane derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic properties and as a building block for drug development.
Industry:
- Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of trans-2-(4-Ethoxyphenyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
- trans-2-(4-Ethylphenyl)cyclopentanol
- trans-2-(2-Ethylphenyl)cyclopentanol
- trans-2-(4-Dimethylaminophenyl)cyclopentanol
Comparison:
- trans-2-(4-Ethoxyphenyl)cyclopentanol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interactions compared to similar compounds with different substituents.
- The ethoxy group can enhance the compound’s solubility and potentially its biological activity.
Properties
IUPAC Name |
(1S,2R)-2-(4-ethoxyphenyl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-15-11-8-6-10(7-9-11)12-4-3-5-13(12)14/h6-9,12-14H,2-5H2,1H3/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGWJBOOWBZABT-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@H]2CCC[C@@H]2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701240181 | |
| Record name | Cyclopentanol, 2-(4-ethoxyphenyl)-, (1R,2S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701240181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443343-17-6 | |
| Record name | Cyclopentanol, 2-(4-ethoxyphenyl)-, (1R,2S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443343-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanol, 2-(4-ethoxyphenyl)-, (1R,2S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701240181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Methylthio)phenyl]-3-pentanol](/img/structure/B7999185.png)
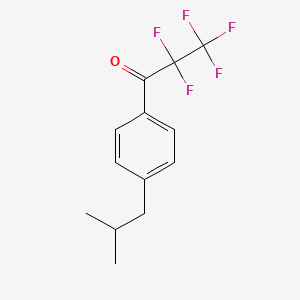
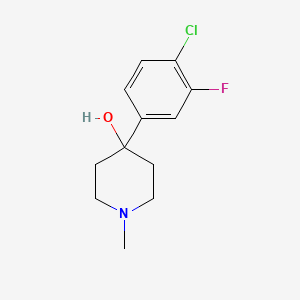
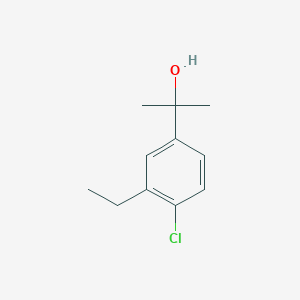


![2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7999216.png)



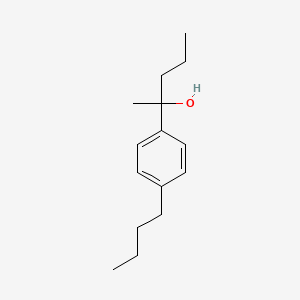
![2-[2-(Methylthio)phenyl]-2-butanol](/img/structure/B7999251.png)
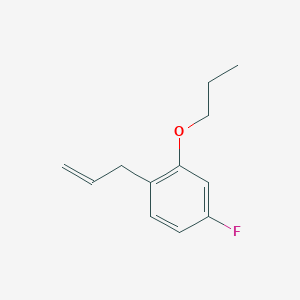
![2-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile](/img/structure/B7999270.png)
